molecular formula C13H18NNa2O6P B12366251 Fosciclopirox (disodium)

Fosciclopirox (disodium)

Cat. No.: B12366251
M. Wt: 361.24 g/mol
InChI Key: AHWIDGSXKWSLQJ-UHFFFAOYSA-L
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Description

Fosciclopirox (disodium) is a phosphoryl-oxymethyl ester of ciclopirox, a compound known for its broad-spectrum antifungal properties. It is a small molecule that has been investigated for its potential use in treating various medical conditions, including cancer .

Preparation Methods

Fosciclopirox (disodium) is synthesized through the esterification of ciclopirox with phosphoryl-oxymethyl groups. The synthetic route involves the reaction of ciclopirox with phosphoryl-oxymethyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product. Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

Fosciclopirox (disodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fosciclopirox (disodium) may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Comparison with Similar Compounds

Fosciclopirox (disodium) is unique compared to other similar compounds due to its phosphoryl-oxymethyl ester structure, which enhances its solubility and bioavailability. Similar compounds include:

Fosciclopirox (disodium) stands out due to its enhanced solubility and bioavailability, making it a more effective option for certain medical applications .

Properties

Molecular Formula

C13H18NNa2O6P

Molecular Weight

361.24 g/mol

IUPAC Name

disodium;(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl phosphate

InChI

InChI=1S/C13H20NO6P.2Na/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18;;/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2

InChI Key

AHWIDGSXKWSLQJ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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